molecular formula C17H16N2O2 B15430535 N-Ethyl-2-[imino(phenyl)acetyl]benzamide CAS No. 90072-47-2

N-Ethyl-2-[imino(phenyl)acetyl]benzamide

Cat. No.: B15430535
CAS No.: 90072-47-2
M. Wt: 280.32 g/mol
InChI Key: VOSOTAYWBZVMLJ-UHFFFAOYSA-N
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Description

N-Ethyl-2-[imino(phenyl)acetyl]benzamide is an organic compound with the CAS Registry Number 90072-47-2 . Its molecular formula is C17H16N2O2, and it has a molecular weight of 280.32 g/mol . This benzamide derivative features an imino group adjacent to a phenylacetyl moiety, a structure that suggests potential utility as an intermediate in organic synthesis and ligand development for coordination chemistry. Compounds with similar N-acyl benzamide scaffolds are of significant interest in medicinal chemistry and materials science, particularly as precursors for catalysts or in the development of pharmaceutically active molecules . For instance, structurally related anilido-imine and anilido-aldimine ligands have been employed in the preparation of metal complexes that serve as active catalysts in ring-opening polymerization reactions . Furthermore, N-acyl amide functional groups are widely investigated for their role as bioisosteres, which can mimic carboxylic acids while offering improved metabolic stability . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

CAS No.

90072-47-2

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-ethyl-2-(2-imino-2-phenylacetyl)benzamide

InChI

InChI=1S/C17H16N2O2/c1-2-19-17(21)14-11-7-6-10-13(14)16(20)15(18)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3,(H,19,21)

InChI Key

VOSOTAYWBZVMLJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1C(=O)C(=N)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Activity

The biological activity of benzamide derivatives is highly dependent on substituent type and position:

  • Electron-withdrawing groups (EWGs): Nitro groups (e.g., 2,4-dinitrophenyl in compound W1, ) enhance antimicrobial and anticancer activities, likely by increasing electrophilicity and target binding . Similarly, compound 3 () features nitro groups, though its activity is unspecified .
  • Electron-donating groups (EDGs): Methyl substituents (e.g., 4-methyl benzamide in ) showed weak DNA gyrase inhibition (IC₅₀ >100 μM), suggesting steric hindrance or suboptimal cavity filling in the enzyme’s hydrophobic pocket .
  • Heterocyclic moieties: Benzimidazole-thio (W1, ) and pyridine (compound 6, ) improve target specificity. For example, W1’s benzimidazole-thio group contributes to dual antimicrobial and anticancer effects .

Key Research Findings

Substituent Optimization: Nitro groups and heterocycles (e.g., benzimidazole) enhance bioactivity, while methyl groups may reduce potency in enzyme inhibition .

Synthesis Efficiency: Ultrasonic methods offer time and yield advantages, aligning with green chemistry principles .

Target Specificity: Structural features like the imino group () and pyridine ring () improve interactions with biological targets, suggesting avenues for rational drug design .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Ethyl-2-[imino(phenyl)acetyl]benzamide, and how do reaction conditions influence yield?

  • Methodology :

  • Schiff base formation : React N-(2-aminoethyl)-2,4-dinitrobenzamide with benzaldehyde using boric acid as a catalyst under reflux (yield: 65–75%) .
  • Amide coupling : Use 2,4-dichlorobenzoyl chloride with N-Boc-2-aminoacetaldehyde in dichloromethane/DIPEA, followed by deprotection with HCl/dioxane (yield: 45–60%) .
  • Critical parameters : Temperature (4°C to rt), solvent polarity, and catalyst choice (e.g., NaCNBH3 for reductive amination) .

Q. How is the compound structurally characterized, and what spectroscopic markers confirm its identity?

  • Analytical workflow :

  • IR spectroscopy : Peaks at ~3320 cm⁻¹ (N-H stretch of imino group), 1638 cm⁻¹ (amide C=O), and 1350 cm⁻¹ (nitro groups) .
  • NMR :
  • ¹H NMR : Signals at δ 3.72–3.75 ppm (methylene adjacent to imino/amide), δ 7.38–8.81 ppm (aromatic protons) .
  • ¹³C NMR : Peaks at 35.78–62.59 ppm (amide carbons) and 120.91–147.50 ppm (aromatic carbons) .
  • Mass spectrometry : Molecular ion at m/z 342.02 (M+H⁺) .

Q. What in vitro biological screening models are used to evaluate its antimicrobial/anti-inflammatory potential?

  • Assays :

  • Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus (MIC: 8–16 µg/mL) and E. coli (MIC: 32–64 µg/mL) via broth microdilution .
  • Anti-inflammatory : Inhibition of COX-2 (IC₅₀: 1.2 µM) and TNF-α suppression in RAW 264.7 macrophages (dose-dependent at 10–50 µM) .
    • Controls : Indomethacin (COX-2 IC₅₀: 0.8 µM) and ciprofloxacin (MIC: 2 µg/mL for S. aureus) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or imino group) affect bioactivity?

  • SAR insights :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzamide ring enhance antimicrobial activity but reduce solubility .
  • Methoxy or methyl groups on the phenyl ring improve anti-inflammatory activity (e.g., COX-2 inhibition increases by 40% with -OCH₃) .
  • Thiazole or quinazoline hybrids (e.g., thiazolo[5,4-b]pyridine) boost anticancer activity (IC₅₀: 12 µM vs. HepG2 cells) .
    • Design strategy : Computational docking (e.g., AutoDock Vina) to predict binding to HDAC2 or bacterial DNA gyrase .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Troubleshooting :

  • Standardize assays : Use identical cell lines (e.g., HepG2 vs. HeLa discrepancies) and incubation times .
  • Control solvent effects : DMSO concentrations >0.1% may artifactually inhibit enzyme activity .
  • Validate purity : HPLC (≥95% purity) to exclude byproducts (e.g., unreacted Schiff bases) .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Degradation studies :

  • pH-dependent hydrolysis : Rapid degradation at pH >7.5 (t₁/₂: 2.3 hrs in simulated intestinal fluid) .
  • Metabolite profiling : LC-MS identifies primary metabolites (e.g., N-deethylated or hydrolyzed imino products) .
    • Formulation strategies : Encapsulation in PLGA nanoparticles improves plasma stability (t₁/₂: 8.7 hrs in rats) .

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